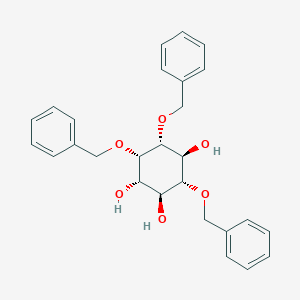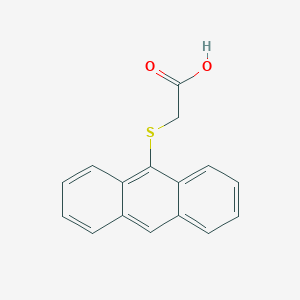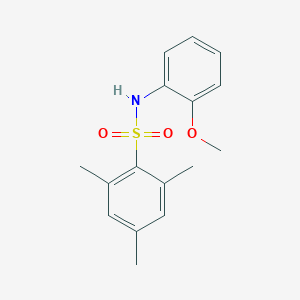
(1S,2S,3R,4S,5R,6S)-3,5,6-tris(phenylmethoxy)cyclohexane-1,2,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,3R,4S,5R,6S)-3,5,6-tris(phenylmethoxy)cyclohexane-1,2,4-triol is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (1S,2S,3R,4S,5R,6S)-3,5,6-tris(phenylmethoxy)cyclohexane-1,2,4-triol is not well understood. However, studies have suggested that it may interact with specific receptors or enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that (1S,2S,3R,4S,5R,6S)-3,5,6-tris(phenylmethoxy)cyclohexane-1,2,4-triol has various biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases. Additionally, it has been studied for its potential anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1S,2S,3R,4S,5R,6S)-3,5,6-tris(phenylmethoxy)cyclohexane-1,2,4-triol in lab experiments is its high yield synthesis method. Additionally, it has shown potential applications in various fields of scientific research. However, one limitation is the lack of understanding of its mechanism of action, which may hinder further research.
Orientations Futures
There are several future directions for the study of (1S,2S,3R,4S,5R,6S)-3,5,6-tris(phenylmethoxy)cyclohexane-1,2,4-triol. One potential direction is further investigation into its mechanism of action, which may lead to the development of new therapeutic agents. Additionally, it may be studied for its potential use as a chiral ligand in asymmetric catalysis. Furthermore, its antioxidant, anti-inflammatory, and anti-cancer properties may be further explored for potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (1S,2S,3R,4S,5R,6S)-3,5,6-tris(phenylmethoxy)cyclohexane-1,2,4-triol involves the reaction of 1,2,4,5-tetra-O-acetyl-D-glucitol with phenylmagnesium bromide, followed by the addition of cyclohexanone and acidic hydrolysis. This process results in the formation of the desired compound in high yield.
Applications De Recherche Scientifique
(1S,2S,3R,4S,5R,6S)-3,5,6-tris(phenylmethoxy)cyclohexane-1,2,4-triol has shown potential applications in various fields of scientific research. It has been used as a starting material for the synthesis of other compounds, including potential anti-cancer agents. Additionally, it has been studied for its potential use as a chiral ligand in asymmetric catalysis.
Propriétés
Formule moléculaire |
C27H30O6 |
|---|---|
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
(1S,2S,3R,4S,5R,6S)-3,5,6-tris(phenylmethoxy)cyclohexane-1,2,4-triol |
InChI |
InChI=1S/C27H30O6/c28-22-23(29)26(32-17-20-12-6-2-7-13-20)27(33-18-21-14-8-3-9-15-21)24(30)25(22)31-16-19-10-4-1-5-11-19/h1-15,22-30H,16-18H2/t22-,23-,24-,25+,26-,27+/m0/s1 |
Clé InChI |
IXMGEOOZRLCUTD-OGUPRHQYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CO[C@@H]2[C@H]([C@@H]([C@@H]([C@@H]([C@H]2O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)O |
SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(C2O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)O |
SMILES canonique |
C1=CC=C(C=C1)COC2C(C(C(C(C2O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-oxo-N-(4-phenoxyphenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281760.png)
![N-mesityl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281762.png)
![N-(4-iodo-3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281767.png)
![N-(5-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281768.png)
![N-(4-iodophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281770.png)
![N-(4-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281771.png)
![N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281774.png)
![N-(2,5-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281775.png)
![N-(3-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281776.png)
![N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281777.png)
![2-oxo-N-propyl-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B281779.png)
![2-Hydroxy-5-[(8-quinolinylsulfonyl)amino]benzoic acid](/img/structure/B281782.png)

